

Technical Whitepaper: 3-Chloro-6-(3-nitrophenyl)pyridazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Chloro-6-(3-nitrophenyl)pyridazine
Cat. No.:	B1357126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Chloro-6-(3-nitrophenyl)pyridazine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for this exact molecule, this guide incorporates information from closely related pyridazine derivatives to provide a foundational understanding of its potential properties, synthesis, and biological applications.

Core Compound Identification

The fundamental chemical identity of the subject compound is as follows:

- Chemical Name: **3-Chloro-6-(3-nitrophenyl)pyridazine**
- CAS Number: 58059-33-9[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₀H₆ClN₃O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 235.62 g/mol [\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	58059-33-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ ClN ₃ O ₂	[1] [2]
Molecular Weight	235.62 g/mol	[1]
Purity Specification	Typically ≥95%	[1]
Long-Term Storage	Store in a cool, dry place	[1]

Synthesis and Experimental Protocols

The synthesis of 3-chloro-6-aryl-pyridazines typically involves the chlorination of a corresponding pyridazinone precursor. While a specific protocol for the 3-nitrophenyl variant is not detailed in the provided literature, a general and widely applicable methodology can be described.

General Synthesis of 3-Chloro-6-aryl-pyridazines

The key step is the conversion of a 6-aryl-3(2H)-pyridazinone to its 3-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask suitable for reflux, place the 6-(3-nitrophenyl)-3(2H)-pyridazinone precursor (1 equivalent).
- **Addition of Chlorinating Agent:** Carefully add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents, to the flask. This step should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.
- **Reaction:** Heat the mixture to reflux (approximately 105-110 °C) for a period of 2 to 7 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[\[4\]](#)[\[5\]](#)
- **Work-up and Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. Slowly and with vigorous stirring, pour the reaction mixture onto crushed ice.

This will quench the excess POCl_3 . The product may precipitate out of the aqueous solution.

- Purification: Collect the crude product by filtration. Wash the solid with cold water to remove any remaining acids. The product can then be further purified by recrystallization from an appropriate solvent (e.g., ethanol, benzene) to yield the final **3-Chloro-6-(3-nitrophenyl)pyridazine**.^[5]

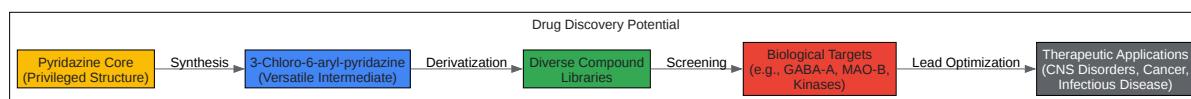
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

The pyridazine and pyridazinone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets.[\[6\]](#)[\[7\]](#) Derivatives have shown extensive pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[\[8\]](#)[\[9\]](#)[\[10\]](#)


While specific signaling pathways for **3-Chloro-6-(3-nitrophenyl)pyridazine** are not documented, analogs have shown activity as:

- GABA-A Receptor Antagonists: Certain pyridazine derivatives act as antagonists at the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.[\[11\]](#)
- Microglial Activation Inhibitors: Related aminopyridazine compounds have been shown to inhibit the activation of microglia, suggesting a potential role in neuroinflammatory pathways.[\[11\]](#)
- Anticancer Agents: The pyridazine core is being investigated for its potential to target signaling pathways involved in cancer cell proliferation.[\[8\]](#)

Table 2: Biological Activities of Related Pyridazine Derivatives

Compound ID	Structure	Target	Activity Metric	Value	Reference
SR 95531 (Gabazine)	2-(3-carboxypropyl)-3-amino-6-(4-methoxyphenyl)pyridazine	GABA-A Receptor Antagonist	K_i	0.15 μ M	[11]
SR 42641	3-amino-6-(4-chlorophenyl)pyridazine derivative	GABA-A Receptor Antagonist	K_i	0.28 μ M	[11]
Compound S5	Pyridazinobenzylpiperidine derivative	MAO-B Inhibition	IC_{50}	0.203 μ M	[11]
Generic Aminopyridazine	3-Amino-6-phenylpyridazine derivative	Microglial Activation (IL-6 release)	Inhibition	-	[11]

Logical Relationship Diagram: From Scaffold to Application

[Click to download full resolution via product page](#)

Caption: Logical flow from the core pyridazine scaffold to potential therapeutic uses.

Conclusion

3-Chloro-6-(3-nitrophenyl)pyridazine, identified by CAS number 58059-33-9, is a member of the pharmacologically significant pyridazine family. While direct experimental data on this specific compound is limited, the established synthetic routes and diverse biological activities of its analogs make it a compound of high interest for further investigation. Its versatile chloro-substituent provides a reactive handle for the synthesis of diverse compound libraries aimed at various therapeutic targets, particularly within the realms of neuropharmacology and oncology. Researchers are encouraged to use the provided general protocols as a starting point for the synthesis and exploration of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 58059-33-9 3-Chloro-6-(3-nitrophenyl)pyridazine AKSci 5270BB [aksci.com]
- 2. Pyridazine, 3-chloro-6-(3-nitrophenyl)- CAS#: 58059-33-9 [chemicalbook.com]
- 3. 3-CHLORO-6-(3-NITROPHENYL)PYRIDAZINE - CAS:58059-33-9 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 4. 3-CHLORO-6-(4-NITROPHENYL)PYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarpublishation.com [sarpublishation.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Technical Whitepaper: 3-Chloro-6-(3-nitrophenyl)pyridazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357126#3-chloro-6-3-nitrophenyl-pyridazine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com